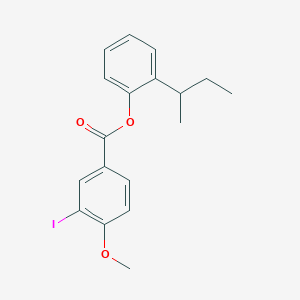![molecular formula C9H14ClNO B14801219 [4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
[4-(1-aminoethyl)phenyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-aminoethyl)phenyl]methanol;hydrochloride: is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of [4-(1-aminoethyl)phenyl]methanol;hydrochloride may involve more scalable methods, such as catalytic hydrogenation, which allows for the efficient reduction of the ketone to the desired alcohol .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(1-aminoethyl)phenyl]methanol;hydrochloride can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential role in biochemical pathways and interactions with enzymes.
- Used in the development of biochemical assays .
Medicine:
- Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds .
Industry:
Mecanismo De Acción
The mechanism of action of [4-(1-aminoethyl)phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include enzymatic reactions where the compound binds to the active site, altering the enzyme’s activity .
Comparación Con Compuestos Similares
- [4-(1-aminoethyl)phenyl]methanol
- [4-(1-aminoethyl)phenyl]methanol;hydrobromide
- [4-(1-aminoethyl)phenyl]methanol;hydroiodide
Comparison:
- [4-(1-aminoethyl)phenyl]methanol;hydrochloride is unique due to its specific hydrochloride group, which can influence its solubility and reactivity compared to its hydrobromide and hydroiodide counterparts .
- The presence of different halide groups can affect the compound’s interaction with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C9H14ClNO |
|---|---|
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
[4-(1-aminoethyl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-8(6-11)3-5-9;/h2-5,7,11H,6,10H2,1H3;1H |
Clave InChI |
CENCLCBLADWWEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


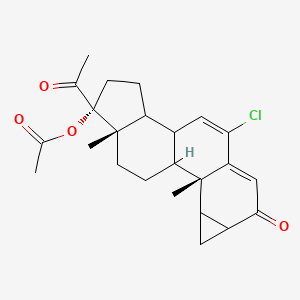
![ethyl 3-[(1E)-2-amino-1-cyanoeth-1-en-1-yl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate](/img/structure/B14801141.png)
![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)
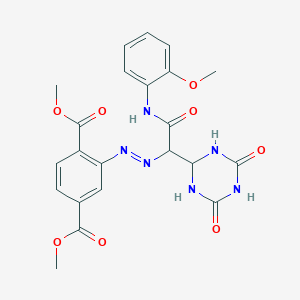
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
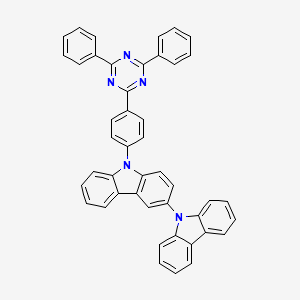
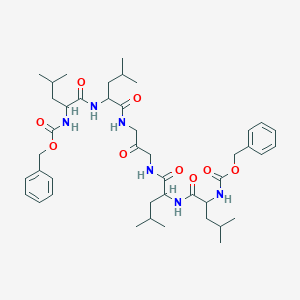
![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
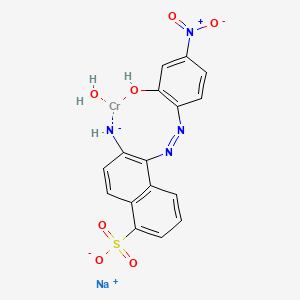
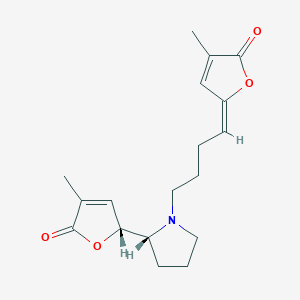
![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
